2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide

Anthelmintic Synthesis Process Chemistry Impurity Profiling

2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide, commonly referred to as 1-Nitro Febantel, is a nitro arene intermediate in the synthesis of the broad-spectrum veterinary anthelmintic febantel and its active benzimidazole metabolites. It serves simultaneously as a well-characterized process impurity of febantel and as a key building block in the preparation of 5‑phenylthio‑substituted benzimidazole carbamates, which are a major class of anthelmintic agents.

Molecular Formula C15H14N2O4S
Molecular Weight 318.3 g/mol
CAS No. 63470-85-9
Cat. No. B048664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide
CAS63470-85-9
Synonyms2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]-acetamide
Molecular FormulaC15H14N2O4S
Molecular Weight318.3 g/mol
Structural Identifiers
SMILESCOCC(=O)NC1=C(C=CC(=C1)SC2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C15H14N2O4S/c1-21-10-15(18)16-13-9-12(7-8-14(13)17(19)20)22-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,18)
InChIKeyLBHWUDRAIQBYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide (CAS 63470-85-9) Is a Critical Febantel Intermediate and Reference Standard


2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide, commonly referred to as 1-Nitro Febantel, is a nitro arene intermediate in the synthesis of the broad-spectrum veterinary anthelmintic febantel and its active benzimidazole metabolites [1]. It serves simultaneously as a well-characterized process impurity of febantel and as a key building block in the preparation of 5‑phenylthio‑substituted benzimidazole carbamates, which are a major class of anthelmintic agents [2]. Its commercial availability at high purity and its regulatory relevance make it an essential reference material for analytical method validation and pharmaceutical quality control.

Why Generic Substitution Fails: 2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide Requires Specific Selection Over Simple Analogs


Substituting 2‑methoxy‑N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide with a generic nitro arene or a different febantel impurity is scientifically untenable because its precise 2‑methoxyacetamido / 5‑phenylthio substitution pattern is essential for both the downstream reduction cascade to the active anthelmintic pharmacophore and for its role as a specific pharmacopoeial impurity marker . Even closely related analogs such as N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide (CAS 54029‑08‑2) lack the methoxyacetyl moiety that dictates the subsequent guanidino‑group introduction, altering the synthetic pathway . The evidence below quantifies exactly where 2‑methoxy‑N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide differs from its nearest comparators.

Quantitative Differentiation Evidence for 2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide (CAS 63470-85-9) Against Its Closest Comparators


Superior Synthetic Yield and Purity via Thionyl Chloride Route vs. Phosphorus Trichloride Route

In a direct head‑to‑head comparison, the patented one‑pot synthesis of 2‑methoxy‑N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide replacing phosphorus trichloride with thionyl chloride delivers a product with GC purity ≥99.8% and an isolated yield ≥93.5% [1]. The incumbent phosphorus trichloride route produces metaphosphoric acid, a viscous by‑product that encapsulates the acylated product and poisons the downstream reduction catalyst, thereby lowering effective purity and yield [1]. Although absolute yield values for the legacy route are not reported, the process chemists explicitly note that the new method avoids catalyst poisoning and reduces phosphorus‑containing wastewater, directly improving product quality in the subsequent reduction step [1].

Anthelmintic Synthesis Process Chemistry Impurity Profiling

Essential Ortho‑Nitro Group Enables Selective Reduction to the Amino Precursor Required for Febantel

2‑Methoxy‑N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide is the direct nitro precursor to N‑[2‑amino‑5‑(phenylthio)phenyl]‑2‑methoxyacetamide (CAS 58306‑67‑5), the last common intermediate before guanidino‑group installation [1]. In the reported synthetic sequence, the nitro compound is reduced in step (3) under catalytic hydrogenation conditions; using the pure nitro substrate (GC purity ≥99.8%) avoids catalyst poisoning by residual phosphorus species and permits a high‑yield conversion to the amino intermediate [1]. In contrast, the des‑methoxy analog N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide (CAS 54029‑08‑2) cannot undergo an equivalent downstream transformation to febantel because it lacks the methoxyacetyl side‑chain that eventually forms the methoxyacetamide pharmacophore .

Anthelmintic Intermediate Nitroarene Reduction Febantel Synthesis

Regulatory Identity as a Defined Febantel Impurity Permits Traceable Analytical Method Validation

Leading suppliers of febantel impurity standards designate 2‑methoxy‑N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide as “Febantel Impurity (1‑Nitro Febantel)” and provide full characterization data compliant with ICH and pharmacopoeial guidelines for ANDA/DMF submissions [1]. While the des‑methoxy analog (CAS 54029‑08‑2) and the dimethylamino analog (CAS 60854‑38‑8) are also described as anthelmintic intermediates, they are not listed among the primary febantel impurities tracked in pharmacopoeial monographs . This regulatory classification means that the target compound is uniquely positioned for analytical method development, system suitability testing, and quality control of febantel drug substance.

Pharmaceutical Quality Control Reference Standard Impurity Profiling

Optimal Application Scenarios for 2-Methoxy-N-[2-nitro-5-(phenylthio)phenyl]acetamide (CAS 63470-85-9)


Large‑Scale Manufacture of Febantel API via Chemoselective Nitro Reduction

When scaling the synthesis of febantel, the purity and catalyst‑friendliness of 2‑methoxy‑N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide are paramount. The thionyl‑chloride‑based process (Evidence 1) delivers material with ≥99.8% GC purity and eliminates the metaphosphoric acid that deactivates hydrogenation catalysts. This directly enables a high‑yield reduction to N‑[2‑amino‑5‑(phenylthio)phenyl]‑2‑methoxyacetamide (Evidence 2), the immediate precursor to the active guanidino anthelmintic [1].

Pharmaceutical Quality Control and ANDA Submission for Febantel Drug Product

Regulatory filings require the use of well‑characterized impurity reference standards. 2‑Methoxy‑N‑[2‑nitro‑5‑(phenylthio)phenyl]acetamide is explicitly cataloged as a febantel impurity and supplied with full certificates of analysis meeting ICH, USP, and EP guidelines (Evidence 3). Incorporating this exact standard into HPLC/LC‑MS method validation ensures traceability and acceptance by regulatory agencies, a role that non‑pharmacopeial analogs cannot fulfill [2].

Research on Structure‑Activity Relationships of 5‑Phenylthio‑Substituted Anthelmintics

The compound serves as a strategic starting point for exploring novel 5‑phenylthio‑substituted benzimidazole carbamates. The quantitative purity data (Evidence 1) and the established reduction pathway (Evidence 2) provide researchers with a defined, reproducible entry into the anthelmintic pharmacophore, minimizing synthetic variability in SAR studies [1].

Environmentally Improved Process Development for Nitroarene Acylation

The patented one‑pot method (Evidence 1) replaces phosphorus trichloride and trichloroethylene with thionyl chloride and non‑chlorinated solvents, eliminating carcinogenic solvents and phosphorus‑containing waste. This process technology, yielding >93.5% of high‑purity product, is a reference point for green chemistry initiatives in veterinary drug manufacturing [1].

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